R-PEP-27's Acute In Vivo Blood Pressure Lowering Effect in Primates
In a conscious, sodium-depleted primate model (Macaca fascicularis), a 10-minute infusion of R-PEP-27 demonstrated a dose-dependent and substantial reduction in mean arterial pressure (MAP). This effect provides a quantifiable benchmark for acute renin inhibition in vivo, distinct from the more prolonged action of orally active inhibitors like remikiren or aliskiren [1]. While remikiren also lowers blood pressure in primates, its effect is characterized by a long duration (>24h) following oral administration, contrasting with R-PEP-27's short-lived, infusion-dependent action [2].
| Evidence Dimension | Maximum mean arterial pressure (MAP) reduction in vivo |
|---|---|
| Target Compound Data | 15.8 ± 1.4 mm Hg reduction at 16 μg/kg/min infusion |
| Comparator Or Baseline | Remikiren: Significant blood pressure decrease in sodium-depleted monkeys (exact MAP reduction value not provided in this specific source), but with a >24h duration of action after oral dosing [2]. |
| Quantified Difference | R-PEP-27's effect is rapid and short-lived, tied to continuous infusion, while remikiren's effect is prolonged over 24 hours. |
| Conditions | Conscious, sodium-depleted Macaca fascicularis; 10-minute intravenous infusion of R-PEP-27 [1] vs. oral dosing of remikiren [2]. |
Why This Matters
This demonstrates R-PEP-27's utility as a fast-on/fast-off probe for acute renin inhibition studies, whereas remikiren is designed for sustained, oral antihypertensive therapy.
- [1] Hui, K. Y., Knight, D. R., Nussberger, J., Hartley, L. H., Vatner, S. F., & Haber, E. (1989). Effects of renin inhibition in the conscious primate Macaca fascicularis. Hypertension, 14(5), 480-487. View Source
- [2] Clozel, J. P., & Fischli, W. (1993). Discovery of remikiren as the first orally active renin inhibitor. Arzneimittelforschung, 43(2A), 260-262. View Source
